Scientific Field: Organic Chemistry
Summary of the Application: “1-(3-Bromo-1-propynyl)naphthalene” is used as a reagent for the protection of alcohols in the form of a 1-naphthylpropargyl ether This compound can be cleaved with DDQ
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular reaction conditions and the specific alcohol being protected. Generally, the alcohol would be reacted with “1-(3-Bromo-1-propynyl)naphthalene” under suitable conditions to form the 1-naphthylpropargyl ether. .
Results or Outcomes: The outcome of this application is the protection of the alcohol functional group, allowing it to withstand conditions that might otherwise react with it. This is a common strategy in organic synthesis, where protecting groups are used to temporarily mask a functional group from reacting. The quantitative data or statistical analyses would depend on the specific reaction conditions and the alcohol being protected.
1-(3-Bromo-1-propynyl)naphthalene has the molecular formula C₁₃H₉Br and a molecular weight of 245.11 g/mol. It features a naphthalene ring substituted with a 3-bromo-1-propynyl group. The presence of the bromine atom introduces unique reactivity, making it valuable for further chemical transformations and applications in synthetic organic chemistry .
1-(3-Bromo-1-propynyl)naphthalene exhibits biological activity that may include:
Several methods are available for synthesizing 1-(3-Bromo-1-propynyl)naphthalene:
1-(3-Bromo-1-propynyl)naphthalene finds applications in:
Research indicates that 1-(3-Bromo-1-propynyl)naphthalene may interact with various biological targets. Studies often focus on its reactivity profile and potential effects on cellular systems. The compound's interactions are crucial for understanding its biological implications and optimizing its use in medicinal chemistry.
Several compounds share structural or functional similarities with 1-(3-Bromo-1-propynyl)naphthalene. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Bromonaphthalene | C₁₀H₇Br | Simple brominated naphthalene without alkyne |
3-Bromopropynylbenzene | C₉H₇Br | Similar alkyne functionality but with a benzene ring |
2-(Bromomethyl)naphthalene | C₁₁H₉Br | Contains a bromomethyl group instead of propynyl |
1-(3-Bromo-1-propynyl)naphthalene is unique due to its combination of naphthalene's aromatic stability and the reactivity of the propynyl group, allowing for diverse synthetic pathways not available in simpler derivatives.
Corrosive;Irritant;Environmental Hazard